molecular formula C13H22O5 B14247456 Dimethyl 2-(2-oxohexyl)pentanedioate CAS No. 476363-09-4

Dimethyl 2-(2-oxohexyl)pentanedioate

Cat. No.: B14247456
CAS No.: 476363-09-4
M. Wt: 258.31 g/mol
InChI Key: PAEGQAOYUFYLAX-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-oxohexyl)pentanedioate is an ester derivative of pentanedioic acid (glutaric acid) featuring a 2-oxohexyl substituent at the C2 position and methyl ester groups at the terminal carboxylates. This structure confers unique chemical and biological properties, including enhanced lipophilicity due to the ketone-containing alkyl chain and ester functionalities.

Properties

CAS No.

476363-09-4

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dimethyl 2-(2-oxohexyl)pentanedioate

InChI

InChI=1S/C13H22O5/c1-4-5-6-11(14)9-10(13(16)18-3)7-8-12(15)17-2/h10H,4-9H2,1-3H3

InChI Key

PAEGQAOYUFYLAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-oxohexyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-oxohexanoic acid with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-oxohexyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(2-oxohexyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-oxohexyl)pentanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its ketone group can participate in redox reactions, influencing cellular redox states and metabolic processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Position and Reactivity :

    • The 2-oxohexyl group in the target compound introduces a ketone at the C2 position, distinguishing it from C3-substituted analogs (e.g., DME or fluorophenyl derivatives). This position may influence regioselectivity in reactions or binding interactions .
    • Electron-Withdrawing Groups : Compounds like the 3-nitrophenyl derivative () exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the alkyl/ketone substituents in the target compound.
  • Biological Activity :

    • Fluorophenyl and nitrophenyl derivatives show promise in drug discovery due to their ability to modulate enzyme activity (e.g., cardiovascular targets) . In contrast, the 2-oxohexyl group may favor prodrug applications, where the ketone could be reduced in vivo to enhance bioavailability.
  • Synthetic Utility :

    • Methyl esters (as in the target compound) are typically more reactive in transesterification compared to ethyl esters (e.g., Diethyl 2-hydroxypentanedioate) .
    • The ethylsulfonyl group in DME enables unique metabolic pathways, critical in herbicide degradation studies .

Physicochemical Properties

  • Stability : Ketones are generally stable under physiological conditions, whereas sulfonyl or nitro groups (as in DME or nitrophenyl derivatives) may confer sensitivity to redox environments .

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